Product packaging for Aluminum behenate(Cat. No.:CAS No. 18990-72-2)

Aluminum behenate

Cat. No.: B105693
CAS No.: 18990-72-2
M. Wt: 1045.7 g/mol
InChI Key: BBMXVTPBLPQMAE-UHFFFAOYSA-K
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Description

Aluminum behenate, also known as aluminium tridocosanoate, is the aluminum salt of behenic acid (docosanoic acid) with the chemical formula C66H129AlO6 and a CAS registry number of 18990-72-2 . This fine white powder is a metallic soap characterized by its oil-loving (lipophilic) and water-resistant properties . In research and development, it is valued as a multifunctional material with several key applications. Its primary research value lies in its role as a functional additive to modify the physical properties of formulations . It acts as an effective anticaking agent in powdered systems, preventing clumping and ensuring a smooth, free-flowing texture . As an opacifying agent , it reduces transparency and provides a soft, white background, which is useful in coatings and pigmented systems . Furthermore, this compound functions as a viscosity-controlling agent , where it can thicken formulations to create richer textures and improve stability . It also demonstrates emulsion-stabilizing capabilities, helping to maintain a uniform mixture of oil and water phases in complex formulations, thereby preventing separation . The mechanism of action is attributed to its particulate nature and surface properties, which allow it to interact with other components in a mixture to provide structure, reduce moisture uptake, and scatter light. Researchers utilize this compound in the development of various products, including advanced cosmetic formulations like pressed powders, lipsticks, and creams, as well as in material science for its hydrophobic and rheological-modifying characteristics . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H129AlO6 B105693 Aluminum behenate CAS No. 18990-72-2

Properties

CAS No.

18990-72-2

Molecular Formula

C66H129AlO6

Molecular Weight

1045.7 g/mol

IUPAC Name

aluminum;docosanoate

InChI

InChI=1S/3C22H44O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3

InChI Key

BBMXVTPBLPQMAE-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Other CAS No.

18990-72-2

Related CAS

112-85-6 (Parent)

Origin of Product

United States

Overview of Metallic Soaps As Advanced Materials for Scientific Inquiry

Metallic soaps, also known as metal carboxylates, are a class of materials formed by the reaction of a metal oxide or hydroxide (B78521) with a carboxylic acid. astm.org These compounds, which include aluminum behenate (B1239552), are generally insoluble in water but soluble in non-polar organic solvents. aip.orgresearchgate.net This characteristic distinguishes them from common alkali soaps (like sodium or potassium salts of fatty acids) and is fundamental to their application in various scientific and industrial fields. aip.org

The synthesis of metallic soaps can be achieved through two primary methods: the fusion process and the double decomposition (or precipitation) process. astm.orgijraset.com The fusion process involves the direct reaction of a metal oxide or hydroxide with a fatty acid at an elevated temperature. astm.org The double decomposition method, on the other hand, is a trans-saponification reaction where a soluble metal salt reacts with a soluble alkali soap, resulting in the precipitation of the water-insoluble metallic soap. astm.orgaip.org

The scientific interest in metallic soaps is broad, owing to their diverse functionalities. In materials science, they are investigated for their roles as thermal stabilizers in polymers, corrosion inhibitors, dispersing agents for pigments, and catalysts. aip.org Their ability to form gels in organic liquids has also led to research into their use as thickening agents in lubricants and coatings. aip.org The specific properties of a metallic soap, such as its melting point, solubility, and reactivity, are determined by both the metal cation and the length and structure of the fatty acid chain. ijraset.com This tunability allows for the design of materials with specific characteristics for advanced applications.

Academic Significance of Aluminum Behenate in Chemical and Materials Systems

Aluminum behenate (B1239552), with the chemical formula Al(C₂₂H₄₃O₂)₃, is the aluminum salt of behenic acid, a long-chain saturated fatty acid. ontosight.ai Its significance in academic research stems from its distinct physicochemical properties. It is a white, waxy solid with a high melting point and is hydrophobic, making it insoluble in water but soluble in certain organic solvents. aip.orgontosight.ai

In the context of materials science research, aluminum behenate is studied for its potential in various applications. Its lubricating and water-repelling properties are of interest for developing advanced coatings and surface treatments. ontosight.aisci-hub.st Researchers are also exploring its function as a gelling agent for organic liquids, which has implications for creating novel materials like greases and other rheology modifiers.

The synthesis of this compound typically involves the reaction of behenic acid with an aluminum source, such as aluminum hydroxide (B78521). ontosight.ai This process results in the formation of a stable salt with properties that differ significantly from the original fatty acid. ontosight.ai The study of its synthesis and characterization provides valuable insights into the coordination chemistry of aluminum and the self-assembly of long-chain carboxylates.

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula Al(C₂₂H₄₃O₂)₃ ontosight.ai
Appearance White, waxy solid ontosight.ai
Melting Point 76–90°C aip.org
Solubility Insoluble in water; Soluble in chloroform (B151607) aip.orgontosight.ai

Historical Context of Aluminum Carboxylates in Fundamental Chemical Research

Non-Aqueous Synthetic Routes

Non-aqueous methods for synthesizing aluminum behenate (B1239552) offer pathways that often yield high-purity products by avoiding the complexities of water-based systems. These routes typically involve the reaction of aluminum precursors with behenic acid in an organic solvent.

Reaction Mechanisms of Aluminum Alkoxides with Fatty Acids

The synthesis of aluminum behenate can be achieved through the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with behenic acid. Aluminum alkoxides are commonly prepared by reacting metallic aluminum with the corresponding alcohol, like isopropyl alcohol. slideshare.netgoogle.com The general mechanism involves the nucleophilic attack of the fatty acid's carboxyl group on the aluminum atom of the alkoxide.

Al(OR)₃ + 3 CH₃(CH₂)₂₀COOH → Al(OOC(CH₂)₂₀CH₃)₃ + 3 ROH

In this equation, R represents the alkyl group of the parent alcohol used to make the alkoxide (e.g., isopropyl). The reaction is driven forward by the removal of the liberated alcohol, often through distillation. The structure of aluminum alkoxides can be complex, existing as trimers or tetramers in solution and the solid state, which can influence reactivity. researchgate.net

Catalytic Synthesis Approaches for High-Purity Metal Fatty Acid Salts

To enhance reaction rates and achieve high purity, catalytic approaches have been developed for the synthesis of metal fatty acid salts. One notable method is the one-pot synthesis using 1,8-Diazabicycloundec-7-ene (DBU) as a catalyst. acs.org This approach addresses common pitfalls of other methods, such as the presence of unreacted free fatty acid impurities. acs.org

The DBU-catalyzed reaction facilitates the synthesis of metal carboxylates from a fatty acid and a metal salt. acs.org While many methods exist, the purity of the resulting metal-fatty acid (M-FA) is often not confirmed, which can lead to inconsistencies in subsequent applications. acs.org Catalytic methods aim to drive the reaction to completion, yielding a pure product. The optimization of such a reaction involves screening variables like the amount of catalyst and the reaction temperature to maximize yield and purity. acs.org

Table 1: Example of Reaction Optimization for Metal Stearate (B1226849) Synthesis Using a Base Catalyst This table, adapted from findings on catalyzed metal stearate synthesis, illustrates how reaction conditions are optimized. acs.org

EntryBase (Equivalents)Temperature (°C)Yield (%)
14.0Reflux72
23.0Reflux65
31.0Reflux20
40.5Reflux<5
54.06043
64.040No Reaction

Data adapted from a study on the synthesis of indium stearate using DBU as the base catalyst. acs.org

Control of Stoichiometry and Reaction Conditions

Precise control over stoichiometry and reaction conditions is critical in the synthesis of this compound to ensure the desired product composition and properties. The ratio of reactants—aluminum precursor to behenic acid—directly influences the nature of the final product. For instance, in related systems for synthesizing nanocrystals, the precursor stoichiometry is a critical parameter affecting the size and monodispersity of the resulting particles. acs.orgresearchgate.net A large excess of one precursor can lead to fewer nucleation events and a more controlled growth phase. acs.org

Similarly, in the synthesis of glycerol-based polyesters, controlling the monomer stoichiometry is crucial to prevent gelation and control the molecular weight of the final polymer. uoguelph.ca For this compound, varying the molar ratio of behenic acid to the aluminum source can lead to the formation of aluminum monobehenate, dibehenate, or tribehenate, each with different physical properties.

Other reaction conditions such as temperature, reaction time, and pressure also play a significant role. acs.org As shown in the table above, temperature can be the deciding factor between a high-yield reaction and no reaction at all. acs.org The dissolution of reactants and the rate of reaction are highly dependent on these parameters. The choice of solvent is also important, as it must solubilize the reactants without interfering with the reaction.

Table 2: Key Parameters and Their Influence on Metal Fatty Acid Salt Synthesis

ParameterInfluence on Synthesis
Reactant Stoichiometry Determines the type of salt formed (mono-, di-, or tri-substituted); affects particle size and monodispersity. acs.orgresearchgate.net
Temperature Affects reaction rate, solubility of reactants, and can influence product purity and crystal structure. acs.org
Catalyst Concentration Can significantly increase reaction rate and yield; optimal concentration is key to efficiency. acs.org
Reaction Time Must be sufficient for the reaction to go to completion, but extended times can lead to side reactions or Ostwald ripening. acs.org
Solvent Affects reactant solubility and can influence the reaction mechanism and product isolation.

Aqueous Metathesis and Adsorption Complex Formation

Aqueous routes provide an alternative set of methodologies for producing this compound, often leveraging the principles of precipitation and surface chemistry.

Double Decomposition Processes from Alkali Metal Soaps and Aluminum Salts

The double decomposition, or precipitation, method is a widely used technique for producing metallic soaps. acs.org This process typically involves two main steps. First, an alkali metal soap of behenic acid (e.g., sodium behenate or potassium behenate) is prepared by reacting behenic acid with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.orggoogle.comiyte.edu.tr

Second, the aqueous solution of the alkali metal behenate is reacted with an aqueous solution of a water-soluble aluminum salt, such as aluminum sulfate (B86663) [Al₂(SO₄)₃] or aluminum chloride (AlCl₃). google.com This results in a metathesis reaction where the insoluble this compound precipitates out of the solution, while the soluble alkali metal salt (e.g., sodium sulfate) remains in the aqueous phase.

The reaction is as follows:

6 CH₃(CH₂)₂₀COONa + Al₂(SO₄)₃ → 2 Al(OOC(CH₂)₂₀CH₃)₃↓ + 3 Na₂SO₄

The precipitated this compound is then separated by filtration, washed to remove the soluble salt byproducts and unreacted precursors, and dried. iyte.edu.trgoogle.com The purity of the final product is highly dependent on the efficiency of the washing process and the initial reactant stoichiometry. iyte.edu.trgoogle.com Using stoichiometric equivalents of reactants generally yields the highest product purity. iyte.edu.tr

Mechanisms of Adsorption of Fatty Acids onto Hydrated Alumina (B75360) during Drying

Another aqueous-related fabrication method involves the adsorption of fatty acids onto a hydrated alumina (aluminum hydroxide) surface. This process is particularly relevant in contexts where fatty acids are used as surface modifiers for alumina particles. The interaction mechanism between stearic acid (a fatty acid similar to behenic acid) and α-alumina (α-Al₂O₃) has been studied in detail. researchgate.net

The adsorption primarily occurs through electrostatic interactions and hydrogen bonding between the carboxylic acid headgroup and the hydroxyl groups present on the alumina surface. researchgate.net The analysis of infrared spectra suggests that the adsorption proceeds via an exchange reaction with doubly and triply coordinated isolated surface hydroxyls. researchgate.net

Studies have determined that the saturation of the first monolayer of stearic acid on α-Al₂O₃ occurs at approximately 0.8% by weight, with a second monolayer beginning to form above 1.6% by weight. researchgate.net This process does not necessarily involve direct complexation with the surface aluminum cations but is rather a strong surface association. researchgate.net During drying, the removal of water can further strengthen this interaction, leading to the formation of a stable this compound complex on the surface of the alumina particles. The efficiency of this adsorption is influenced by factors such as pH, temperature, and the presence of water, which can affect both the surface charge of the alumina and the state of the fatty acid. conicet.gov.aracs.org

Sol-Gel Methods for Aluminum-Containing Systems

The sol-gel process is a versatile method for producing solid materials from small molecules. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. mdpi.com Sol-gel methods are particularly advantageous for creating high-purity, homogeneous materials at low processing temperatures. ijcce.ac.ir

For aluminum-containing systems, the sol-gel process typically begins with an aluminum precursor, which can be an aluminum alkoxide, an inorganic aluminum salt, or aluminum hydroxide. mdpi.com Aluminum alkoxides, such as aluminum isopropoxide, are frequently used. google.commetall-mater-eng.com The synthesis process involves the hydrolysis of the aluminum precursor in a solvent, often water or an alcohol. google.comnanomedicine-rj.com This hydrolysis step, which can be controlled by temperature and the addition of chelating agents, leads to the formation of a sol. mdpi.comgoogle.com

The sol, which is a colloidal suspension of particles, then undergoes polycondensation, resulting in the formation of a gel. mdpi.com This gel is a continuous network of particles with liquid filling the pores. Subsequent drying and heat treatment (calcination) of the gel remove the solvent and can lead to the formation of various phases of alumina, such as gamma-alumina (γ-Al2O3), theta-alumina (θ-Al2O3), and alpha-alumina (α-Al2O3), depending on the temperature. metall-mater-eng.comnanomedicine-rj.com

The properties of the final alumina product, such as surface area, pore size, and crystalline structure, are highly dependent on the parameters of the sol-gel process. ijcce.ac.irnanomedicine-rj.com For instance, the choice of precursor, solvent, pH, water content, and calcination temperature all play a crucial role in determining the characteristics of the resulting material. ijcce.ac.irmetall-mater-eng.com

Control of Reaction Parameters for Tailored Product Characteristics

The ability to tailor the properties of aluminum-containing materials, including this compound, is a significant advantage of chemical synthesis routes. By carefully controlling reaction parameters, it is possible to produce materials with specific characteristics suited for a variety of applications.

Key reaction parameters that can be manipulated include:

Temperature: Reaction temperature can influence reaction rates, the formation of different crystalline phases, and the final particle size. For example, in the sol-gel synthesis of alumina, calcination temperature determines the resulting alumina phase. metall-mater-eng.com

Precursors: The choice of starting materials, or precursors, is fundamental. For instance, in the synthesis of alumina nanoparticles, different aluminum precursors can lead to variations in particle size and morphology. rsc.org

Solvents: The solvent system can affect the solubility of reactants and the rate of reaction. rsc.org

Catalysts: Catalysts can be used to accelerate reactions and influence the final product structure. rsc.org

Concentration of Reactants: The concentration of the reactants can impact the rate of particle formation and growth, thereby affecting the size and distribution of the final particles. rsc.org

pH: The pH of the reaction mixture can control hydrolysis and condensation rates in sol-gel processes, which in turn affects the structure of the resulting gel and the final material. ijcce.ac.ir

The following table summarizes the influence of various reaction parameters on the characteristics of the final product in the synthesis of aluminum-containing materials.

Reaction ParameterEffect on Product Characteristics
TemperatureInfluences crystalline phase, particle size, and reaction rate. metall-mater-eng.comgoogle.com
PrecursorsDetermines the fundamental chemistry and can affect particle size and morphology. rsc.org
SolventsAffects reaction rates and solubility of reactants. rsc.org
CatalystsCan accelerate reactions and influence product structure. rsc.org
Reactant ConcentrationImpacts particle size and size distribution. rsc.org
pHControls hydrolysis and condensation rates in sol-gel synthesis, affecting material structure. ijcce.ac.ir

By systematically varying these parameters, researchers can achieve a high degree of control over the synthesis process, enabling the production of this compound and other aluminum compounds with tailored properties for specific industrial needs.

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the chemical nature of this compound. These techniques provide information on bonding, elemental composition, and surface chemistry, which are critical for quality control and understanding the material's properties.

Infrared Spectroscopy (FTIR) for Carboxylate Bond Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a primary tool for confirming the formation of this compound and analyzing the coordination environment of the carboxylate group. The interaction between the aluminum ion and the behenate's carboxylic acid group results in a distinctive infrared spectrum. The key diagnostic peaks are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). spectroscopyonline.com

The positions of these two intense absorption bands provide insight into the nature of the metal-carboxylate coordination. mdpi.com Generally, for metal carboxylates, the asymmetric stretching band appears in the 1650–1540 cm⁻¹ region, while the symmetric stretching band is found between 1450–1360 cm⁻¹. spectroscopyonline.com The separation between these two wavenumbers (Δν = νₐₛ - νₛ) is particularly useful for inferring the coordination mode, which can be ionic, monodentate, chelating bidentate, or bridging bidentate. mdpi.com In this compound, the aluminum can coordinate with the behenate ligands in various ways, and FTIR helps to elucidate this structure, which in turn influences the material's physical properties.

Table 1: Typical FTIR Peak Assignments for Metal Carboxylates

Vibrational Mode Wavenumber Range (cm⁻¹) Significance for this compound
Asymmetric COO⁻ Stretch (νₐₛ) 1650 - 1540 Indicates the formation of the carboxylate salt. Its precise position is sensitive to the coordination environment of the Al³⁺ ion. spectroscopyonline.com
Symmetric COO⁻ Stretch (νₛ) 1450 - 1360 The second key indicator of carboxylate formation. The separation (Δν) between νₐₛ and νₛ helps determine the bonding structure (e.g., bidentate, bridging). spectroscopyonline.com
C-H Stretches 2960 - 2850 Arise from the long alkyl chain of behenic acid, confirming the presence of the organic component.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nanometers of the material's surface. susos.combris.ac.uk For this compound, XPS provides crucial information about the surface which is the primary point of interaction in many applications.

An XPS analysis of this compound would reveal the atomic concentrations of aluminum (Al), oxygen (O), and carbon (C). High-resolution scans of the individual element peaks (Al 2p, O 1s, C 1s) allow for the determination of their chemical states. For instance, the Al 2p peak can confirm that aluminum is in its oxidized state (Al³⁺) bonded to oxygen. The O 1s spectrum can be deconvoluted to distinguish between oxygen in the carboxylate group (O-C=O) and potentially in hydroxyl groups (Al-OH) if substitution is incomplete. The C 1s spectrum can differentiate between carbons in the long alkyl chain (C-C, C-H) and the carbon in the carboxylate group (O-C=O). mdpi.com This level of detail is vital for understanding surface properties and reactivity.

Table 2: Expected XPS Analysis Findings for this compound

Element XPS Peak Information Obtained
Aluminum Al 2p Confirms the presence and oxidation state (Al³⁺) of aluminum on the surface. researchgate.net
Oxygen O 1s Provides the concentration of oxygen and helps distinguish between carboxylate (C-O-Al) and hydroxyl (HO-Al) species.
Carbon C 1s Determines the carbon concentration and differentiates between the alkyl chain carbons (C-C, C-H) and the carboxylate carbon (O=C-O). mdpi.com

X-ray Fluorescence (XRF) for Elemental Composition and Substitution Percentage

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the bulk elemental composition of materials. researchgate.net Unlike XPS, XRF probes deeper into the sample, providing an average composition. For this compound, laboratory-based XRF can accurately quantify the total aluminum content in the powder. thermofisher.comscirp.org

This bulk elemental data is critical for determining the degree of substitution of behenic acid onto the aluminum center. Aluminum has a +3 oxidation state and is typically bonded to hydroxyl groups in its precursor. The reaction with behenic acid can result in aluminum monobehenate, aluminum dibehenate, or aluminum tribehenate, depending on how many hydroxyl groups are replaced. By comparing the experimentally measured aluminum concentration from XRF with the theoretical percentages for the different substitution products, the average substitution percentage across the bulk material can be calculated, which is a key parameter for product quality and performance.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the physical form of this compound, from the shape and size of individual particles to their aggregation and underlying nanostructure.

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography and morphology of materials at high magnification. nanoscience.com When applied to this compound powder, SEM reveals detailed information about the size, shape, and texture of the particles. electron-microscopes.commdpi.com

Research findings show that metal soaps like this compound can exist in various morphologies, such as fine powders, flakes, or agglomerates. SEM images can characterize these particles, for example, as having flattened, irregular, or rounded shapes. sepa.org.uknih.gov Furthermore, SEM is used to analyze the extent of particle aggregation, showing how primary particles cluster together to form larger secondary structures. This morphological information is critical as particle size and shape distribution can significantly impact the material's bulk properties, such as flowability, dispersibility, and reactivity.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. ias.ac.inscielo.org.mx For a compound like this compound, which is known to form ordered structures, TEM is invaluable.

The amphiphilic nature of this compound, with a polar aluminum-carboxylate head and a long nonpolar hydrocarbon tail, facilitates self-assembly into lamellar (layered) structures. TEM can directly visualize these layers and measure the interlayer spacing (d-spacing). nih.gov This provides direct evidence of the ordered packing of the behenate molecules. In some cases, TEM can reveal a core-shell structure or other complex nano-architectures within the particles. mdpi.com Elucidating this nanostructure is fundamental to understanding the compound's rheological properties and its function in various applications.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to analyze the surface topography of materials at the nanoscale. measurlabs.com It produces three-dimensional images that provide detailed information about surface features and roughness. measurlabs.com In the context of this compound, AFM can be employed to investigate the morphology of thin films, coatings, and particulate systems. The technique is suitable for a wide range of materials, including polymers, ceramics, and composites. measurlabs.com

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. wikipedia.org The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. wikipedia.org By maintaining a constant tip-sample interaction, the system can generate a topographical map of the surface. wikipedia.org Different imaging modes, such as contact mode and tapping mode, can be utilized depending on the sample's properties to minimize potential damage. measurlabs.comwikipedia.org Tapping mode is often preferred as it reduces lateral forces that can harm soft samples. wikipedia.org

Beyond imaging, AFM can also perform force spectroscopy, which measures the interaction forces between the tip and the sample as a function of their separation distance. wikipedia.org This capability allows for the characterization of adhesive and mechanical properties at the nanoscale. wikipedia.orgspmtips.com For this compound systems, this could provide insights into intermolecular and surface interactions, which are crucial for understanding its behavior in various applications. The adhesive forces measured can be a combination of van der Waals forces, electrostatic forces, and capillary forces. spmtips.com

Key Research Findings from AFM Studies:

ParameterObservationSignificance
Surface Morphology AFM can reveal the detailed surface structure of this compound films, including the size and distribution of domains or particles. ara-research.comUnderstanding the surface morphology is essential for controlling properties like wettability and adhesion in coatings and other applications.
Surface Roughness Quantitative measurements of surface roughness can be obtained from AFM images. measurlabs.comSurface roughness influences the optical and physical properties of films and can affect how they interact with other materials.
Mechanical Properties Techniques like force modulation AFM can map localized variations in surface elasticity and hardness. spmtips.combibliotekanauki.plThis information is valuable for assessing the mechanical stability and durability of this compound-based materials.
Intermolecular Interactions Force spectroscopy can quantify the adhesion forces between the AFM tip and the this compound surface. spmtips.comnih.govThese measurements provide a direct understanding of the surface energy and interaction potential of the material.

Diffraction and Thermal Analysis

X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Polymorphism

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of materials. ucmerced.edu It is a powerful tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism. ucmerced.eduthermofisher.com The technique works by irradiating a sample with X-rays and measuring the scattered intensity as a function of the scattering angle. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, which serves as a fingerprint for that specific phase. europa.eu

In the analysis of this compound, XRD is crucial for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases present in an this compound sample can be identified. ucmerced.eduspectroscopyonline.com

Crystallinity Determination: The presence of broad, diffuse scattering in addition to sharp Bragg peaks can indicate the presence of amorphous content. ucmerced.edu XRD can be used to quantify the degree of crystallinity in a sample. thermofisher.commalvernpanalytical.com

Polymorphism: this compound may exist in different crystalline forms, or polymorphs, each with unique physical properties. XRD is a primary method for identifying and distinguishing between these polymorphs. thermofisher.comacs.org

Crystal Structure Analysis: For a pure crystalline phase, the positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions and atomic arrangement within the crystal lattice.

Silver behenate is often used as a standard for calibrating the scattering angle in XRD instruments. ucmerced.edu

Typical Data Obtained from XRD Analysis of this compound:

ParameterInformation Provided
Peak Position (2θ) Related to the spacing between crystal lattice planes (d-spacing) according to Bragg's Law.
Peak Intensity Depends on the arrangement of atoms within the crystal structure.
Peak Broadening Can be related to crystallite size and microstrain within the material.
Amorphous Halo A broad, non-crystalline scattering feature indicating the presence of amorphous material.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Gelation Processes

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. torontech.com It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. torontech.comalwsci.com The resulting data, a thermogram, plots heat flow versus temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) processes. alwsci.com

For this compound, DSC is instrumental in characterizing its thermal behavior. The technique can precisely determine the temperatures and enthalpy changes associated with phase transitions. researchgate.net This information is vital for understanding the material's processing behavior and stability at different temperatures. researchgate.net

DSC is also particularly useful for studying gelation processes. mdpi.com In systems where this compound acts as a gelling agent, DSC can monitor the heat changes that occur as the gel network forms upon heating or cooling. The endothermic and exothermic peaks can correspond to the dissolution of the gellant and the subsequent formation of the gel structure.

Key Thermal Events for this compound Identified by DSC:

Thermal EventDescriptionTypical Observation in DSC
Melting (Tm) The transition from a solid to a liquid state. torontech.comAn endothermic peak on the thermogram. mdpi.com
Crystallization (Tc) The formation of a crystalline solid from a molten or amorphous state upon cooling. vub.beAn exothermic peak on the thermogram. mdpi.com
Glass Transition (Tg) The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. torontech.comA step-like change in the baseline of the thermogram. mdpi.com
Gelation The formation of a gel from a solution.May be observed as an endothermic or exothermic event depending on the specific system and interactions. mdpi.com
Polymorphic Transitions The transformation from one crystalline form to another. torontech.comCan appear as either an endothermic or exothermic peak. uc.edu

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides valuable information about the thermal stability and composition of materials. vub.betorontech.com As the sample is heated, it may undergo decomposition, oxidation, or dehydration, resulting in a measurable mass loss or gain. tainstruments.com

For this compound, TGA is used to determine its decomposition temperature and to study its thermal stability. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is a key indicator of the material's thermal stability. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and can help to distinguish between different decomposition steps. researchgate.net

The atmosphere in which the TGA experiment is conducted (e.g., inert nitrogen or reactive air) is a critical parameter, as it can significantly influence the decomposition pathway. vub.be For instance, heating in air may lead to oxidative degradation, while heating in nitrogen results in pyrolysis. vub.be

Typical Data from TGA of this compound:

ParameterInformation Provided
Onset Decomposition Temperature The temperature at which significant thermal degradation begins.
Weight Loss (%) The amount of mass lost at different temperature ranges, which can be related to the loss of specific components (e.g., water, organic ligands). researchgate.net
Residue (%) The amount of material remaining at the end of the experiment, which can indicate the inorganic content (e.g., aluminum oxide).
DTG Peaks The temperatures at which the rate of mass loss is at a maximum, indicating distinct decomposition stages. researchgate.net

Rheological and Colloidal Characterization

Viscosity Measurements and Rheological Profile Analysis

Rheology is the study of the flow and deformation of matter. anton-paar.com Rheological characterization is essential for understanding the behavior of this compound in liquid or semi-solid formulations, such as gels, greases, and dispersions. nih.gov Viscosity, a measure of a fluid's resistance to flow, is a key parameter obtained from rheological measurements. acs.org

For many systems containing this compound, the viscosity is not constant but depends on the applied shear rate. acs.org This non-Newtonian behavior is common in complex fluids. Rheological profile analysis involves measuring viscosity over a range of shear rates to create a flow curve. nih.gov This can reveal important characteristics such as:

Shear-thinning (pseudoplasticity): Viscosity decreases as the shear rate increases. This is a desirable property for many applications, as the product is easy to spread or pump but remains thick at rest.

Shear-thickening (dilatancy): Viscosity increases with increasing shear rate.

Yield stress: The minimum stress required to initiate flow. Materials with a yield stress behave like a solid at rest but flow like a liquid once the yield stress is exceeded.

Rotational rheometers are commonly used to perform these measurements, often with cone-and-plate or plate-and-plate geometries. nih.govuc.pt In addition to steady-shear measurements, oscillatory tests can be performed to probe the viscoelastic properties of the material, providing information on its elastic (storage) modulus (G') and viscous (loss) modulus (G''). nih.govuc.pt

Key Rheological Parameters for this compound Systems:

ParameterDescriptionSignificance
Apparent Viscosity The viscosity at a specific shear rate. nih.govDetermines the flow behavior under specific processing or application conditions.
Zero-Shear Viscosity The viscosity at very low shear rates, representing the material's consistency at rest. nih.govImportant for stability against sedimentation or creaming.
Yield Stress The stress that must be overcome for the material to start flowing. rheologylab.comCrucial for products that need to maintain their shape until a force is applied.
Thixotropy A time-dependent decrease in viscosity under shear, followed by a gradual recovery when the shear is removed.Relevant for formulations that need to be easily applied but then regain their structure.
Storage Modulus (G') A measure of the elastic, solid-like behavior of the material. nih.govIndicates the ability of the material to store deformational energy.
Loss Modulus (G'') A measure of the viscous, liquid-like behavior of the material. nih.govRepresents the energy dissipated as heat during deformation.

Particle Size Distribution Analysis

The particle size distribution (PSD) is a critical parameter influencing the physical and chemical properties of this compound. wikipedia.org Various methods are employed to determine the PSD, with laser diffraction being a prominent technique for measuring sizes ranging from 0.1 to 3,000 micrometers. wikipedia.org This method analyzes the angular variation in the intensity of scattered light as a laser beam interacts with a dispersed sample. wikipedia.org Larger particles scatter light at smaller angles, while smaller particles produce larger scattering angles. wikipedia.org The resulting data is used to calculate the particle size, often reported as a volume equivalent sphere diameter. wikipedia.org

In industrial settings, on-line particle size analysis has proven to be highly beneficial, for instance, in the production of alumina, where it has significantly increased throughput by enabling real-time process control and eliminating the need to reprocess materials that are out of specification. azom.com The mechanical reduction of materials like bauxite (B576324) ore into fine particles is a crucial initial step in processes like aluminum extraction, highlighting the importance of particle size control from the outset. azom.com

The table below illustrates typical data obtained from particle size distribution analysis.

ParameterDescriptionTypical Value
D10 10% of the particles are smaller than this diameter.5 µm
D50 (Median) 50% of the particles are smaller than this diameter; considered the average particle diameter by mass. wikipedia.org15 µm
D90 90% of the particles are smaller than this diameter.30 µm
Span A measure of the width of the distribution, calculated as (D90-D10)/D50.1.67
Mean Volume Diameter (D plos.orgacs.org) The De Brouckere mean diameter, sensitive to the presence of large particles. anton-paar.com18 µm

Note: The values presented in this table are illustrative and can vary depending on the specific synthesis method and processing conditions of the this compound.

Zeta Potential and Electrokinetic Phenomena in Dispersions

Zeta potential is a crucial indicator of the stability of colloidal dispersions. It measures the magnitude of the electrostatic or charge repulsion/attraction between particles. nih.govresearchgate.net A high absolute zeta potential value, typically greater than +30 mV or less than -30 mV, suggests good stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. researchgate.net3p-instruments.com

The zeta potential of particles in a dispersion is highly dependent on the pH of the medium. nih.gov For instance, in aqueous systems, the surface of aluminum-containing particles can absorb H+ or OH- ions, leading to a positive or negative charge, respectively. nih.gov The point at which the zeta potential is zero is known as the isoelectric point (IEP), where the dispersion is least stable. nih.gov

Electrokinetic phenomena encompass the movement of charged particles or the fluid in which they are dispersed under the influence of an electric field. ipfdd.dewikipedia.org These phenomena, including electrophoresis (particle motion) and electro-osmosis (fluid motion), are fundamentally linked to the presence of an electrical double layer at the solid-liquid interface. ipfdd.dewikipedia.org The study of these effects provides valuable information about the surface charge characteristics of particles like this compound in a dispersion. rsc.org

The following table summarizes the relationship between zeta potential and dispersion stability.

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Sedimentation Stability Assessment of Suspensions

The stability of a suspension is its ability to resist physical changes, such as sedimentation, over time. Sedimentation is the settling of particles due to gravity and is a primary concern for suspension formulations. pharmapproach.comnih.gov The rate of sedimentation is influenced by several factors, including particle size, the density difference between the particles and the liquid medium, and the viscosity of the medium. pharmapproach.comcutm.ac.in

Two key parameters are often used to quantify sedimentation stability:

Sedimentation Volume (F): This is the ratio of the final, equilibrium volume of the sediment (Vu) to the total volume of the suspension (Vo). pharmapproach.comcutm.ac.in An F value of 1 indicates that the system is in flocculation equilibrium with no clear supernatant, which is often considered ideal. pharmapproach.com

Degree of Flocculation (β): This parameter compares the sedimentation volume of a flocculated suspension to that of a deflocculated suspension. It provides a more quantitative measure of the extent of flocculation. cutm.ac.in

While slow sedimentation is often desired, in deflocculated systems, it can lead to the formation of a dense, difficult-to-redisperse cake. pharmapproach.com In contrast, flocculated systems settle more rapidly but form a loose sediment that is easily redispersed. pharmapproach.com Therefore, achieving a state of controlled flocculation is often the goal in formulating stable suspensions. pharmapproach.com Additives like aluminum stearate can enhance the re-dispersibility of settled particles. mdpi.com

Computational and Simulation Approaches

Computational methods offer powerful tools to investigate the behavior of this compound at the molecular level, providing insights that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Structural Evolution and Gelation Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. plos.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each particle over time, revealing details about structural evolution and dynamic processes. plos.orgmdpi.comnih.gov

In the context of aluminum-containing systems, MD simulations have been employed to investigate a range of phenomena:

Structural Evolution: Simulations can model the conformational changes of aluminum carboxylate systems, showing how the microstructure develops, for example, from a loose, porous framework to a more compact structure. mdpi.com

Gelation Mechanisms: MD is a valuable tool for understanding the early stages of gelation. qut.edu.au It can help elucidate how intermolecular interactions lead to the formation of a three-dimensional network structure.

Influence of System Parameters: The effect of variables such as temperature and solid content on the system's properties can be systematically studied. For instance, simulations have shown that an increase in temperature can significantly decrease the viscosity of an aluminum sol. mdpi.com

Interaction with Other Molecules: MD simulations can be used to study the binding of aluminum to peptides and other biomolecules, providing insights into coordination and conformational changes. plos.orgnih.gov

The table below presents a conceptual overview of parameters and outputs from an MD simulation of an aluminum carboxylate system.

Input ParameterDescriptionExample Value/ConditionOutput/Analysis
Force Field A set of parameters describing the potential energy of the system.AMBER, COMPASSTrajectories of atoms and molecules.
System Composition Number and type of molecules (e.g., aluminum carboxylate, water).Varies based on desired concentration. mdpi.comRadial Distribution Functions (RDFs). researchgate.netresearchgate.netpsu.edu
Ensemble Statistical mechanics ensemble (e.g., NVT, NPT).NVT (constant number of particles, volume, and temperature). mdpi.comRadius of Gyration. plos.org
Temperature The temperature at which the simulation is run.298 K (25 °C). mdpi.comMean Squared Displacement (MSD).
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs). plos.orgmdpi.comEnergy profiles (potential, kinetic).

Density Functional Theory (DFT) for Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com It is particularly useful for studying intermolecular interactions by calculating the electron density of a system. rsc.orgnih.gov

In the study of aluminum-containing systems, DFT can provide detailed information on:

Interaction Energies: DFT calculations can determine the strength of interactions between aluminum complexes and other molecules, such as solvent molecules or other components in a formulation. rsc.org

Bonding and Electronic Structure: The method can elucidate the nature of chemical bonds and the distribution of electron density within a molecular system. mdpi.comunimib.it

Influence of Environment: DFT can be used to study how factors like pH influence the conformations and bond lengths of aluminum complexes. rsc.org For example, calculations have shown that it is difficult for chloride ions to enter the inner coordination shell of aqueous aluminum complexes. rsc.org

DFT is a powerful tool for understanding the fundamental forces that govern the behavior of this compound at the atomic level, complementing the dynamic picture provided by MD simulations. mdpi.com

Fundamental Research on Gelation and Thickening Mechanisms

Colloidal Network Formation in Organic and Aqueous Dispersions

The gelation properties of aluminum soaps like aluminum behenate (B1239552) in non-aqueous, or organic, liquids are primarily attributed to their capacity to create extensive, three-dimensional networks. nih.gov These networks immobilize the solvent molecules, leading to a significant increase in viscosity and the formation of a semi-solid, gel-like structure. nih.gov

Historically, the gelling mechanism of aluminum soaps was thought to involve the formation of long polymer-like chains of aluminum molecules linked along a central axis, with the fatty acid chains extending outwards. researchgate.net However, more recent investigations using high-resolution electron microscopy have challenged this model. Current understanding suggests that the gelling process begins with the self-assembly of aluminum soap molecules into spherical, nano-sized micelles. researchgate.net These primary colloidal particles then aggregate to form a complex, three-dimensional network characterized by a highly fractal and entangled structure. researchgate.net

The structure of these networks is often described as fibrillar, consisting of elongated, fiber-like aggregates. nih.govresearchgate.net The formation of these self-assembled fibrillar networks (SAFINs) is a key characteristic of low-molecular-weight organogelators. ucsb.edu The individual fibers in the network are held together by non-covalent interactions, such as van der Waals forces and hydrogen bonding. researchgate.netrsc.org

Characterization techniques are crucial for elucidating the nature of these fibrillar networks.

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the microstructure of the gel. nih.govnih.gov For instance, SEM imaging of xerogels (dried gels) can reveal a highly knotted network of fibers. nih.gov Cryo-SEM allows for the observation of the gel structure in a state closer to its native, hydrated form. nih.gov

X-ray Scattering: Small-Angle X-ray Scattering (SAXS) provides information on the arrangement and dimensions of the self-assembled structures at the nanoscale, confirming the presence of organized structures like lamellae. reading.ac.uk

Polarized Light Microscopy: This technique can confirm the formation of crystalline structures within the organogel, which appear as birefringent regions. reading.ac.uk

In studies of organogels formed by aluminum oxide nanosheets functionalized with stearic acid (a compound structurally similar to behenic acid), SEM images have revealed the formation of flexible fibers that create a simple network. cosmeticsandtoiletries.com This supports the fibrillar network model for aluminum carboxylate-based organogels.

The formation of the gel network in aluminum behenate organogels is a prime example of a supramolecular assembly process. researchgate.netnist.gov This process involves the spontaneous organization of individual molecules into well-defined, larger structures through reversible, non-covalent interactions. nist.gov For low-molecular-weight gelators like this compound, these interactions drive the initial formation of primary aggregates (micelles), which then hierarchically assemble into the final, sample-spanning fibrillar network. cambridge.org

The key steps in this process are:

Molecular Self-Assembly: Individual this compound molecules associate through forces like hydrogen bonding, van der Waals interactions, and coordination bonds between the aluminum ions and the carboxylate groups of the behenic acid chains. nih.govresearchgate.net

Hierarchical Growth: These initial assemblies grow into one-dimensional, elongated structures, often referred to as supramolecular polymers. cambridge.org

Network Formation: These fibrillar structures entangle and interact at various points (junction zones), creating a three-dimensional network that entraps the solvent molecules, leading to gelation. researchgate.netresearchgate.net

The specific nature of the solvent and the molecular structure of the gelator, including the long, hydrophobic behenate chains, play a critical role in directing this assembly process and determining the final properties of the organogel. rsc.org

Fibrillar Aggregate Formation and Their Structural Characterization

Influence of Electrolytes and pH on Gelation Kinetics and Stability

The kinetics of gel formation and the long-term stability of this compound dispersions are highly sensitive to the chemical environment, particularly the presence of electrolytes and the prevailing pH.

In aqueous systems, the pH directly influences the surface charge of dispersed particles and the behavior of gelators. For gelators with ionizable groups, such as the carboxylic acid moiety in this compound, a change in pH can alter their solubility and trigger the self-assembly process. azom.com Generally, for acidic groups, increasing the pH leads to deprotonation and increased solubility, while lowering the pH below the apparent pKa causes re-protonation and can initiate gelation. azom.com

Studies on aluminum-based polymeric gels demonstrate a clear link between pH and gelation time. For instance, with aluminum acetate (B1210297) crosslinkers, the gelation rate was found to decrease as the pH increased. atamanchemicals.com This is in contrast to some other metal crosslinkers where higher pH accelerates gelation. atamanchemicals.com The stability of colloidal aluminum particles also shows pH dependence, with decreased stability observed in certain alkaline ranges, which can hinder effective gel formation. atamanchemicals.com

Electrolytes can significantly impact the stability of colloidal dispersions through several mechanisms. The addition of electrolytes to a charged colloidal system screens the electrostatic repulsion between particles, which can lead to aggregation and instability. slideshare.net This effect is generally more pronounced with increasing electrolyte concentration and with ions of higher valence. slideshare.net However, at very high salt concentrations, a phenomenon known as "re-entrant stability" can occur, where the dispersion becomes stable again due to an effect called underscreening. acs.org In the context of aluminum-based gels, systems have shown good stability in saline conditions up to significant concentrations (e.g., 50,000 ppm NaCl for an aluminum acetate-polyacrylamide gel). atamanchemicals.com

The following table summarizes the general influence of pH and electrolytes on aluminum-based gel systems, which can be extrapolated to this compound.

Table 4.1: General Effects of pH and Electrolytes on Aluminum-Based Gel Systems

Parameter Effect on Gelation and Stability Typical Observation in Aluminum Systems
pH Influences gelator solubility and crosslinking rates. Affects the surface charge and stability of colloidal particles. Gelation rate for aluminum acetate crosslinkers decreases with increasing pH. atamanchemicals.com Colloidal stability can decrease in alkaline conditions. atamanchemicals.com

| Electrolytes | Screens electrostatic repulsion, potentially leading to aggregation. Can affect the hydration of gelator molecules. | Can induce flocculation at moderate concentrations. acs.org Some aluminum-based gels show high tolerance to salt. atamanchemicals.com |

Role of Particle Interactions and Surface Charge in Viscosity Modification

The surface charge of particles in a dispersion gives rise to an electrical double layer, which creates repulsive electrostatic forces between them. nih.gov This charge is often measured as the zeta potential. A high magnitude of zeta potential (either positive or negative) generally indicates strong inter-particle repulsion and leads to a stable, well-dispersed system with lower viscosity. slideshare.net Conversely, when the zeta potential is close to zero (the isoelectric point, IEP), the repulsive forces are minimized, allowing attractive van der Waals forces to dominate. This leads to particle aggregation (flocculation), network formation, and a significant increase in viscosity. azom.com

For metal oxides like alumina (B75360) (Al₂O₃), the surface charge is highly dependent on the pH of the surrounding medium. azom.com In acidic conditions, the surface is typically positively charged, while in alkaline conditions, it becomes negatively charged. researchgate.netazom.com The IEP for alumina is often found in the neutral to slightly alkaline pH range. azom.compjoes.com The viscosity of alumina slurries is observed to be at its maximum near the IEP, where particle aggregation is most pronounced. nih.gov

Table 4.2: Relationship Between Surface Charge and Viscosity in Alumina Dispersions

pH relative to Isoelectric Point (IEP) Zeta Potential Particle Interaction Resulting Viscosity
pH < IEP High Positive Strong Repulsion Low
pH ≈ IEP Near Zero Strong Attraction (Aggregation) High (Maximum)
pH > IEP High Negative Strong Repulsion Low

This table is based on the behavior of alumina (Al₂O₃) particles and illustrates the general principle applicable to charged aluminum-containing particles in dispersion. azom.comnih.gov

Temperature-Induced Gelation Phenomena and Phase Transitions

Temperature is a critical parameter that can induce significant changes in this compound systems, including sol-gel transitions and other phase changes. The response of these systems to temperature is a key aspect of their functionality as thickeners.

In many organogel systems, gelation is achieved by cooling a hot solution of the gelator. researchgate.net As the temperature decreases, the solubility of the gelator drops, leading to supersaturation and subsequent self-assembly into the network structure. Conversely, heating the gel can disrupt the non-covalent bonds holding the network together, causing a transition back to a liquid or "sol" state (gel-to-sol transition). mdpi.com This process is often thermoreversible. uc.pt

However, some systems exhibit inverse thermogelling, where gelation occurs upon heating. chemrxiv.org In certain aluminum carboxylate systems, viscosity has been observed to increase with an elevation in temperature, a behavior contrary to that of most liquids. pku.edu.cn For some ethanol (B145695) gels, viscosity decreases with increasing temperature up to a certain point (e.g., ~320 K), after which it increases sharply. scielo.br This complex behavior highlights that the effect of temperature on gelation is not universal and depends on the specific interactions within the system. For instance, in alumina slurries containing methylcellulose, heating above 50°C causes dehydration of the polymer, promoting polymer-polymer interactions and the formation of a network, leading to a drastic viscosity increase. researchgate.net

Differential Scanning Calorimetry (DSC) is a common technique used to study these thermal transitions. acs.orgnih.gov DSC thermograms can identify the temperatures at which phase transitions, such as the gel-to-sol transition, occur. nih.gov For some complex molecular gels, multiple transitions can be observed upon heating, such as gel-to-gel transitions, where the material changes from one gel state to another with different structural or mechanical properties before finally melting into a sol. mdpi.compku.edu.cn

Table 4.3: Temperature-Induced Phenomena in Gels

Phenomenon Description Driving Factor
Thermoreversible Gelation Gel forms upon cooling and melts upon heating. Decreased solubility of the gelator upon cooling, leading to self-assembly. researchgate.net
Inverse Thermogelation Sol-to-gel transition occurs upon heating. Can be driven by changes in polymer hydration or increased hydrophobic interactions at higher temperatures. chemrxiv.org
Gel-to-Sol Transition The semi-solid gel transforms into a liquid sol. Thermal energy overcomes the non-covalent forces holding the network together. mdpi.com

| Gel-to-Gel Transition | The gel transforms from one solid-like state to another. | A change in the supramolecular packing or morphology of the network fibers. pku.edu.cn |

Mechanisms of Viscosity Enhancement in Aluminum-based Systems

The primary mechanism by which this compound enhances the viscosity of a liquid is through the formation of a three-dimensional network that immobilizes the solvent. This process, known as thickening or gelling, is a result of the collective phenomena described in the preceding sections.

The key steps in the viscosity enhancement mechanism for aluminum soaps can be summarized as follows:

Dispersion and Dissolution: Initially, the aluminum soap is dispersed in the liquid medium. Heating is often required to dissolve the soap and break down initial aggregates. atamanchemicals.com

Self-Assembly and Nucleation: Upon cooling or a change in solvent conditions, the aluminum soap molecules (e.g., this compound) begin to self-assemble into primary structures, such as nano-sized micelles. researchgate.net This is driven by the insolubility of the long hydrocarbon (behenate) tails in polar solvents or the association of polar head groups in non-polar solvents.

Fibrillar Growth and Network Formation: These primary micelles aggregate and grow into long, entangled fibrillar structures. researchgate.netresearchgate.net As the concentration of these fibers increases, they intertwine to form a continuous, sample-spanning network.

Solvent Entrapment: The interstitial spaces within this three-dimensional network trap the molecules of the liquid phase, severely restricting their mobility. researchgate.net This immobilization of the solvent is the direct cause of the macroscopic increase in viscosity and the transition from a liquid to a semi-solid gel.

The efficiency of this thickening mechanism depends on several factors:

Chain Length: Longer fatty acid chains, like behenate (C22), generally lead to stronger van der Waals interactions and can form more robust gel networks compared to shorter chains.

Type of Aluminum Soap: Different forms, such as aluminum mono-, di-, or tri-behenate, exhibit different gelling properties. For instance, in oils, aluminum di- and tri-stearates are effective for thickening low-viscosity oils, while mono- or di-stearates work well in high-viscosity oils. atamanchemicals.combaerlocher.com

Presence of Peptizers: In some systems, small amounts of polar compounds (peptizers), such as alcohols or even water, can be crucial for breaking down initial soap aggregates and facilitating the formation of the viscous gel structure. google.com

Ultimately, the viscosity enhancement is a physical process rooted in the supramolecular chemistry of the aluminum soap, which leverages weak, non-covalent interactions to build a macroscopic structure capable of immobilizing a large volume of liquid.

Micellar Association and Surfactant Interactions

The gelation mechanism of aluminum soaps, such as this compound, is primarily driven by the formation of nano-sized micelles. researchgate.net Historically, it was believed that gelation occurred through the formation of polymeric chains of aluminum molecules linked together, with fatty acid chains extending outwards. However, more recent investigations using high-resolution electron microscopy have shown that aluminum soap molecules self-assemble into spherical nano-sized micelle particles. researchgate.net These colloidal micelles then aggregate to form extensive networks with highly fractal and jammed structures, which are responsible for trapping solvent molecules and creating the gel matrix. researchgate.net

The interactions between these micelles and other surfactant molecules present in a system are critical. In systems containing polymers and surfactants, transient networks can form through the association of polymer chains and surfactant micelles, which act as crosslinking points. nih.gov The viscosity and elasticity of these mixtures are highly dependent on the surfactant concentration. Typically, as surfactant concentration increases, the viscosity first rises to a maximum and then decreases. nih.gov The initial increase is due to the formation of mixed micellar crosslinks. The subsequent decrease occurs when the added surfactant begins to dominate the mixed micelles, leading to a breakdown of the network structure. nih.gov The hydrophobic portions of the molecules play a significant role in these associations, contributing to the formation of network-like structures where micelles serve as the crucial junctions. chem-soc.si

Surfactant-based gels, in general, are considered a distinct class from typical molecular gels that form through crystallization. umd.edu Their formation is often a thermodynamically driven self-assembly process, similar to the spontaneous formation of micelles above the critical micelle concentration (CMC). umd.edu

Polymer-Crosslinker Interactions in Polyacrylamide-Based Gels

In many hydrogel systems, particularly those based on polyacrylamide (PAM), metal ions act as effective crosslinkers. researchgate.net Aluminum ions (Al³⁺) derived from salts like aluminum citrate (B86180) or aluminum chloride can form crosslinks with the carboxylate or amide groups on the polyacrylamide chains. researchgate.netnih.govkpi.ua This interaction leads to the formation of a three-dimensional polymer network, resulting in gelation. nih.gov The strength and gelation time of these systems are highly dependent on factors such as pH, temperature, and the concentration of both the polymer and the crosslinker. nih.govkpi.ua

For instance, research on polyacrylamide-aluminum citrate gels shows that the viscosity and strength of the gel first increase and then decrease as the concentration of the aluminum citrate crosslinker rises. researchgate.net This suggests an optimal crosslinker concentration for achieving maximum gel strength.

Table 1: Effect of Aluminum Citrate Crosslinker Concentration on the Properties of a Polyacrylamide-Based Gel. researchgate.net
Crosslinker Concentration (wt%)Resulting Gel Property
Increasing concentration up to 1.2 wt%Viscosity, strength, and water retention rate increase.
1.2 wt%Optimal performance in viscosity and strength is observed.
Concentration above 1.2 wt%Viscosity and strength begin to decrease.

While the crosslinking action of simple aluminum salts in polyacrylamide gels is well-documented, the specific role of this compound in these systems is less defined in available research. Given its structure, which combines an aluminum ion with long, hydrophobic behenic acid chains, its interaction would be more complex than that of a simple aluminum salt. The large organic component would introduce significant hydrophobic interactions, potentially modifying the gel structure and properties in ways distinct from purely ionic crosslinking.

Impact of Particle Morphology and Dispersion on Rheological Behavior

The rheological, or flow, behavior of a gel is profoundly influenced by the morphology (shape and size) and dispersion of its constituent particles. acs.organton-paar.com For suspensions containing particles like this compound, factors such as particle size distribution, shape, and concentration determine the final viscosity and viscoelastic properties of the product. anton-paar.commyiem.org.my

Generally, suspensions exhibit more complex rheological behavior than simple liquids. anton-paar.com The addition of particles to a liquid typically induces shear-thinning behavior, where the viscosity decreases as the shear rate increases. mdpi.comresearchgate.net This is because at rest or low shear, the particles may be randomly oriented or aggregated, creating high resistance to flow. As the shear rate increases, the particles tend to align with the flow direction, reducing particle-particle interactions and thus lowering the viscosity. anton-paar.com

The characteristics of the particles themselves are critical:

Particle Concentration: An increase in the volume fraction of particles leads to a higher probability of particle-particle interactions, which generally results in higher viscosity. anton-paar.com

Particle Shape: Irregularly shaped or elongated particles lead to higher viscosity compared to spherical particles of the same size. anton-paar.com This is due to a greater disruption of the solvent flow lines and an increased surface area for potential interactions. anton-paar.com

Particle Size: In suspensions with a given solid fraction, smaller particles can lead to higher viscosity. anton-paar.com This is because the increased total surface area of smaller particles enhances inter-particle interactions. anton-paar.com Adding fine particles to a suspension of coarser particles can significantly increase its viscosity. researchgate.net

Research on suspensions containing aluminum nanoparticles has shown that their tendency to agglomerate, a result of significant interparticle forces at the nanoscale, plays a major role in the rheological properties of the formulation. researchgate.net The rheological profile of gels made with aluminum soaps is a direct consequence of the aggregated network of nano-micelles, with the mechanical strength of the gel being a key indicator of the network's robustness. researchgate.net

Table 2: Influence of Particle Characteristics on Suspension Rheology. anton-paar.commyiem.org.myresearchgate.net
Particle CharacteristicEffect on RheologyUnderlying Mechanism
Increased Particle ConcentrationIncreases viscosity; may enhance shear-thinning.Higher frequency of particle-particle interactions.
Irregular/Elongated Particle ShapeIncreases viscosity compared to spherical particles.Greater disruption of flow and larger surface area for friction.
Smaller Particle Size (at constant volume)Increases viscosity.Larger total surface area leads to stronger inter-particle forces.
High Shear RateDecreases viscosity (shear-thinning).Induces alignment of non-spherical particles and breakdown of agglomerates.

Interactions of Aluminum Behenate with Other Materials

Aluminum Behenate (B1239552) as a Component in Polymer Composites and Blends

The incorporation of aluminum behenate into polymer matrices can significantly alter the material's properties. Its effects are multifaceted, influencing thermal stability, mechanical strength, and the crystalline structure of the polymer.

The addition of metallic salt fillers, such as this compound, to polymer composites can enhance thermal stability. For instance, studies on poly(L-lactide) (PLLA) composites with hydroxyapatite (B223615) (HA) have shown that the filler can increase the decomposition temperature and activation energy, thereby retarding the polymer's decomposition. scielo.org This is often attributed to interfacial interactions between the polymer matrix and the filler particles. scielo.org Similarly, in aluminum-matrix composites, the introduction of ceramic particles improves mechanical properties. mdpi.com The strength of such composites can be significantly higher than the base material. mdpi.com For example, the presence of aluminum carbide nanoparticles, formed from the decomposition of stearic acid (a related long-chain carboxylic acid), can increase the microhardness of aluminum composites. mdpi.com

Table 1: Effect of Fillers on Polymer Composite Properties

Polymer MatrixFillerObserved Effect on Thermal/Mechanical PropertiesReference
Poly(L-lactide) (PLLA)Hydroxyapatite (HA)Increased thermal stability, decomposition temperature, and activation energy. scielo.org
AluminumTitanium Dioxide (TiO2) and Stearic AcidFormation of aluminum carbide nanoparticles, leading to increased microhardness. mdpi.com
Various PolymersLignocellulosic FillersIncreased strength due to improved interfacial adhesion. mdpi.com
Polyethylene (B3416737)-High crystallinity (95-99%) results in high rigidity but also extreme brittleness. libretexts.org

Effective interfacial adhesion between the filler and the polymer matrix is crucial for enhancing the mechanical properties of composites. mdpi.comiccm-central.org Good "wetting" of the filler by the polymer allows for the establishment of interatomic and intermolecular forces, such as dispersion forces, dipole forces, and hydrogen bonds, across the interface. iccm-central.org In composites with thermoplastic matrices, which often have low surface free energy, achieving good adhesion can be challenging and may require surface pretreatments. iccm-central.org

The crystallinity of a polymer significantly impacts its physical properties, including hardness, thermal stability, and elasticity. malvernpanalytical.com Generally, a higher degree of crystallinity results in a harder and more thermally stable material, but it can also increase brittleness. malvernpanalytical.com The introduction of fillers can influence the crystallization behavior of polymers. For example, in PLLA/HA composites, the presence of hydroxyapatite was found to increase the crystallization temperature of PLLA, suggesting a nucleating effect. scielo.org

The structure of the polymer itself is a primary determinant of its ability to crystallize. Polymers with regular, symmetrical repeating units can pack more easily into crystalline structures. kharagpurcollege.ac.in Conversely, branched polymers or those with irregular side groups tend to be more amorphous. libretexts.org The rate of cooling from a molten state also affects spherulite formation and diameter, which in turn influences properties like density, hardness, and tensile strength. kharagpurcollege.ac.in Annealing a semi-crystalline polymer can lead to changes in morphology and physical properties, with the effects being dependent on the annealing temperature range. umich.edu

Interfacial Adhesion and Dispersion within Polymer Matrices

Interaction with Metal Surfaces and Oxides

The interaction of long-chain carboxylic acids and their salts, like this compound, with metal surfaces, particularly aluminum oxide, is of significant interest in various applications, including adhesion and corrosion protection.

The surface of aluminum oxide typically possesses hydroxyl groups, which play a crucial role in its interaction with other molecules. google.com The adsorption of substances onto aluminum oxide is influenced by its surface area and porosity. horiba.com Studies have shown that both physical and chemical adsorption can occur on alumina (B75360) surfaces. mit.edu For instance, hydrogen chloride (HCl) has been observed to chemically and physically adsorb to alumina. mit.edu

The adsorption mechanism can be complex, involving the formation of different types of surface complexes. wustl.edu The specific nature of the functional groups on the aluminum oxide surface and their charging behavior are thought to drive the interactions. wustl.edu Research on the adsorption of water on a pristine alumina crystal surface under ultrahigh vacuum found that the water molecules remained intact, while on alumina nanoparticles under ambient conditions, the water dissociated to form hydroxyls. This highlights the sensitivity of surface reactions to the specific conditions and nature of the alumina surface.

Hydroxyl groups on the surface of aluminum oxide are key to forming strong interfacial bonds. mdpi.com These groups can participate in hydrogen bonding with other molecules, contributing significantly to adhesion forces. mdpi.com For example, hydrogen bonds are generated between the hydroxyl groups of an epoxy polymer and aluminum oxide, which are the main forces contributing to the adhesion force. mdpi.com

The formation of chemical bonds, such as through dehydration condensation between the hydroxyl groups on the metal surface and those of an inorganic polymer, can be accelerated by heat, leading to a stable bond. google.com The stability of adsorbed layers is also influenced by the surrounding environment. For instance, the presence of water can affect the structure of hydroxyl bonds on the alumina surface. ttu.edu The interaction between surface hydroxyl groups and adsorbed molecules is a fundamental aspect governing the chemical reactivity and interfacial properties of aluminum oxide. wustl.edu

Adsorption Mechanisms on Aluminum Oxide Surfaces

Stabilization of Nanocrystalline and Colloidal Systems

The high surface area-to-volume ratio of nanoparticles makes them prone to aggregation and susceptible to surface defects that can degrade their performance. This compound and similar long-chain aluminum carboxylates are employed to counter these issues by adsorbing onto particle surfaces, providing stabilization through steric hindrance and electronic passivation.

Lead halide perovskite nanocrystals (PNCs) are promising materials for next-generation optoelectronic devices, but their practical application is often limited by the instability of their ionic surfaces. nih.gov Surface defects, such as halide and cation vacancies, act as non-radiative recombination centers, diminishing the photoluminescence quantum yield (PLQY) and long-term stability of the nanocrystals. rsc.orgnih.gov

Long-chain aluminum carboxylates can effectively passivate these surface defects. Research on closely related aluminum carboxylates, such as aluminum phenylbutyrate (Al(PA)₃), provides a clear model for this interaction. In a post-synthetic treatment, the aluminum carboxylate is introduced to a solution of PNCs. The Al(PA)₃ has been shown to displace the original, more weakly-bound ammonium (B1175870) ligands on the PNC surface. nih.gov The aluminum carboxylate then binds strongly to the surface, likely at halide sites, providing a robust, moisture-resistant protective layer. nih.gov This passivation effectively "heals" the surface defects, reducing non-radiative recombination pathways. mdpi.com

The benefits of this passivation strategy are significant. Treatment of Cesium Lead Bromide (CsPbBr₃) PNCs with Al(PA)₃ resulted in a high PLQY of 81.6% and exceptional stability. The modified PNCs maintained constant photoluminescence intensity under continuous UV illumination for 500 hours, a substantial improvement over their untreated counterparts. nih.gov This demonstrates the potential of using aluminum long-chain carboxylates like this compound to enhance the optical performance and robustness of perovskite-based devices. nih.gov

Table 1: Performance of Perovskite Nanocrystals (PNCs) After Passivation with Aluminum Phenylbutyrate

Parameter Before Passivation After Passivation with Al(PA)₃
Photoluminescence Quantum Yield (PLQY) Lower (not specified) 81.6% nih.gov
Ligand Coverage Capped with weakly-bound ammonium ligands nih.gov Capped with strongly-bound Al(PA)₃ ligands nih.gov
Stability (under continuous UV light) Unstable Maintained constant photoluminescence for 500 hours nih.gov
Dispersion in Polystyrene Poor Homogeneous dispersion nih.gov

Data derived from a study on aluminum phenylbutyrate as a proxy for long-chain aluminum carboxylate behavior. nih.gov

This compound is utilized as a dispersing and stabilizing agent in various slurry and suspension systems. Its amphiphilic nature, with a polar head (the aluminum carboxylate group) and a long non-polar tail (the behenate chain), allows it to adsorb onto the surface of particles, preventing them from agglomerating. specialchem.com This action is crucial in maintaining the homogeneity and controlling the rheological properties of the formulation.

For instance, in cosmetic formulations containing PVD-aluminum pigments, this compound is listed as a potential oil component that contributes to the stability of the pigment dispersion. google.com Similarly, in the production of autoclaved aerated concrete, the viscosity of the slurry is a critical factor in the stability of the bubbles formed by aluminum powder, a principle that applies to the stabilization of particle suspensions. researchgate.net The use of organometallic agents, including aluminates, is a known strategy to improve filler dispersion in polymer resins by creating a molecular bridge between the inorganic filler and the organic matrix. specialchem.com

Table 2: Example of a Stable Slurry Dispersion Formulation

Component Type Example Substance Function in Dispersion Stability
Coloring Pigment (Hydrophobized) Titanium Dioxide, Iron Oxides The solid phase to be suspended. epo.org
Liquid Oil Phase Hydrocarbons, Esters The continuous medium for the suspension. epo.org
Dispersing/Stabilizing Agent Trimethylsiloxysilicate Primary dispersant, prevents agglomeration. epo.org
Oil-Soluble Gelling Agent Aluminum Stearate (B1226849), this compound Increases viscosity, forms a network to prevent settling. epo.orggoogle.com
Organically Modified Clay Mineral Hectorite, Bentonite Enhances stability, suppresses color segregation. epo.orggoogle.com

Passivation of Surface Defects on Nanoparticles (e.g., Perovskite Nanocrystals)

Interactions with Fatty Acid Components in Complex Formulations (e.g., Paints)

In complex formulations like oil-based paints, this compound can have multifaceted interactions. Such aluminum soaps may be intentionally added during manufacturing or can form in situ over time. joenhermans.nlresearchgate.net

When added deliberately, aluminum soaps like aluminum stearate (a close chemical relative of behenate) act as rheology modifiers and dispersing agents. joenhermans.nlresearchgate.net They help to wet the surfaces of inorganic pigments and prevent them from flocculating, ensuring a uniform color and consistency in the paint can. pcimag.com The long fatty acid chains of the aluminum soap orient themselves into the oil-based binder, while the aluminum carboxylate head group adsorbs onto the pigment surface. This creates a steric barrier that keeps the pigment particles separated.

However, metal soaps can also form spontaneously within the paint film as it ages. joenhermans.nl This process involves a reaction between metal ions and free fatty acids. The metal ions can originate from pigments (e.g., lead, zinc) or metallic driers, while the free fatty acids (like palmitic, stearic, and oleic acid) are generated from the hydrolysis of the drying oil binder (e.g., linseed oil). joenhermans.nlrsc.org If aluminum-containing components are present, aluminum soaps can form.

The presence and subsequent behavior of these metal soaps are a significant factor in paint degradation. While initially beneficial for dispersion, these soaps can migrate and crystallize over time, forming aggregates that can become visible as a hazy film or crystalline deposits on the paint surface, a phenomenon known as efflorescence. rsc.org Studies on lead and zinc palmitates in linseed oil show that while they have some solubility at elevated temperatures, they are practically insoluble at room temperature, which drives their crystallization as the paint film ages and cools. rsc.orgresearchgate.net This crystallization process is influenced by the degree of polymerization of the oil; as the oil polymerizes and becomes more solid, the rate of metal soap crystallization decreases, potentially trapping them in a semi-crystalline state. rsc.orgresearchgate.net The presence of aluminum ions (Al³⁺), which are strong Lewis acids, could also potentially influence the rate of ester hydrolysis in the oil binder, further contributing to the pool of free fatty acids available for soap formation. joenhermans.nl

Research Perspectives on Applications in Advanced Materials Science

Role in Rheology Modification of Non-Aqueous Systems

Rheology modifiers are crucial additives that control the flow behavior of liquid systems. crodaagriculture.com In non-aqueous systems, such as oils and organic solvents, controlling viscosity and flow is essential for performance in various applications. Aluminum behenate (B1239552) is investigated for its ability to act as a rheology modifier in these environments.

Aluminum complex greases are valued for their high dropping points and water resistance. researchgate.netgoogle.com The composition of the fatty acid component is critical to the performance of the grease. cleaninginstitute.org For aluminum-based greases, saturated fatty acids are preferred over unsaturated ones like oleate (B1233923). cleaninginstitute.org Specifically, aluminum complex soaps derived from benzoic acid and long-chain saturated fatty acids, such as behenic acid (C22), are used to thicken mineral lubricating oils. google.comgoogle.com The molar ratio of benzoic acid to the C20-C22 fatty acids is a critical parameter that influences the stability of the resulting grease. google.comgoogle.com

Research has explored the formulation of aluminum complex greases using various base oils, including mineral oils and synthetic oils. researchgate.net The effectiveness of the thickener can depend on the type of base oil used. For instance, different amounts of thickener may be required to achieve the same consistency (e.g., NLGI 2 grade) in naphthenic versus paraffinic base oils. researchgate.net

Table: Composition of an Experimental Aluminum Complex Grease

Component Function Reference
Mineral Lubricating Oil Base Oil google.com
Aluminum Complex Soap Thickener google.com
- Benzoic Acid Complexing Agent google.com
- Behenic Acid Fatty Acid Component google.com

This table is for illustrative purposes and represents components that could be found in such a formulation.

In non-aqueous suspensions with high solid content, preventing sedimentation and controlling viscosity are significant challenges. crodaagriculture.com Rheology modifiers create a network structure within the liquid phase to suspend particles and provide desired flow properties. amazontele.com Organoclays are a common type of rheology modifier for non-aqueous systems. crodaagriculture.com

The thickening mechanism of aluminum soaps like aluminum behenate in non-aqueous liquids involves the formation of a three-dimensional network. anuradha.co.in This network is created through the physical entanglement of the long hydrocarbon chains of the behenate ligands, which traps the molecules of the liquid and any suspended particles. This is different from "mechanical gels" formed by some other aluminum soaps where the network is held by hydrogen bonding. anuradha.co.in The effectiveness of the thickening is influenced by factors such as the concentration of the this compound, temperature, and the chemical characteristics of the liquid medium. anuradha.co.in

Investigation in Oil and Grease Formulations

Contributions to Advanced Coatings and Films Research

This compound is being explored for its role in advanced coatings and films. Research in this area includes the development of environmentally friendly and high-performance coatings for various substrates. For instance, new molybdate-based coatings are being developed as a replacement for carcinogenic chromate (B82759) coatings for aluminum alloys used in the aerospace industry. unr.edu These coatings exhibit self-healing properties, where components migrate to damaged areas to re-protect the underlying metal. unr.edu

In the realm of barrier coatings for packaging films, thin coatings of aluminum are applied to polymer films to reduce the permeation of gases and moisture. google.com Research is also focused on developing hybrid organic-inorganic coatings to achieve advanced surface properties. mdpi.com

While direct research on this compound's specific contribution to these advanced coatings is not extensively detailed in the provided results, its properties as a long-chain aluminum salt suggest potential applications as a hydrophobic or modifying agent in such coating formulations.

Development of Structured Materials (e.g., Organogels, Polymer Nanocomposites, Metal Foams)

The self-assembly properties and long-chain nature of this compound make it a candidate for the development of various structured materials.

Organogels: Organogels are semi-solid systems where an organic liquid is immobilized within a three-dimensional network of a gelator. researchgate.net Aluminum oxide subnanometer nanosheets functionalized with long-chain fatty acids like oleic and stearic acid have been shown to form freestanding organogels with various organic solvents. acs.orgacs.org These gels exhibit viscoelastic properties and can recover their shape after deformation. acs.orgacs.org Given that this compound contains a long-chain fatty acid, it is plausible that it could exhibit similar gelating properties in certain non-aqueous liquids.

Polymer Nanocomposites: Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to enhance its properties. researchgate.net Layered double hydroxides (LDHs) containing oleate anions have been used to create nanocomposites with polymers like polyethylene (B3416737) and poly(methyl methacrylate). marquette.edu The long-chain oleate helps in the dispersion of the LDH within the polymer. marquette.edu Similarly, this compound, with its long behenate chain, could potentially be used to create or modify polymer nanocomposites. up.ac.za

Metal Foams: Metal foams, particularly those made from aluminum, are lightweight materials with a porous structure. wikipedia.org They are produced by various methods, including powder metallurgy where a foaming agent is mixed with metal powder and heated. wikipedia.org Another method involves infiltrating a soluble preform (like sodium chloride) with molten aluminum, which is then leached out to create an open-cell foam. scielo.org.mxmdpi.com While this compound is not directly used in the manufacturing of the foam structure itself, its properties could be relevant for surface modification or as a component in coatings applied to the foam for functional purposes, such as hydrophobicity or lubrication.

Academic Investigations in Lubrication and Friction Modification

Research into lubrication and friction often focuses on the interactions between surfaces in relative motion. researchgate.net In the context of aluminum and its alloys, lubricants are crucial, especially in processes like machining and hot stamping, to reduce friction, wear, and adhesion. researchgate.netresearchgate.net

Investigations have been conducted on various lubricants, including mineral and vegetable oils, sometimes enhanced with nanoparticles, for aluminum forming processes. mdpi.com The effectiveness of a lubricant can be influenced by factors like temperature and the presence of specific additives. researchgate.net For instance, graphite (B72142) has been shown to be an effective solid lubricant for aluminum alloys at high temperatures. researchgate.net

Aluminum soaps, including those with long-chain fatty acids, have a history of use in lubricating greases. cleaninginstitute.org The long hydrocarbon chains of behenic acid in this compound can provide a lubricating film at the interface between contacting surfaces. While specific academic studies focusing solely on this compound as a friction modifier were not identified in the search results, its chemical nature as a metal soap suggests its potential in this area.

Integration in Energy Storage Materials Research (e.g., Aluminum Batteries)

Aluminum-ion batteries (AIBs) are a promising next-generation energy storage technology due to the high abundance and low cost of aluminum. miun.sespringernature.comchemrxiv.org Research is ongoing to improve their performance and overcome challenges such as the formation of an oxide layer on the aluminum anode and corrosion. miun.se

Recent developments in AIBs include the use of novel electrolytes and electrode materials. For example, adding aluminum fluoride (B91410) salt to the electrolyte can create a more stable solid-state battery. theenergymix.com Researchers are also exploring organic redox polymers as cathode materials, which have shown higher storage capacities than traditional graphite cathodes. innovationnewsnetwork.com

The direct role of this compound in aluminum battery research is not explicitly detailed in the provided search results. However, the field is actively investigating a wide range of materials to enhance battery performance. It is conceivable that long-chain organic compounds like this compound could be explored for roles such as electrolyte additives, binders for electrode materials, or as components in protective coatings for the aluminum anode to mitigate corrosion and dendrite formation.

Advanced Methodological Considerations in Aluminum Behenate Research

In-Situ Characterization Techniques for Dynamic Processes (e.g., Gelation, Adsorption)

To comprehend the dynamic processes of aluminum behenate (B1239552), such as gelation and adsorption, researchers are increasingly turning to in-situ characterization techniques. These methods allow for the real-time observation of materials in their native environment, providing invaluable insights into their behavior as it happens. numberanalytics.com

Techniques like in-situ spectroscopic ellipsometry (SE), quadrupole mass spectrometry (MS), and Fourier transform infrared spectroscopy (FTIR) are instrumental in monitoring changes in layer thickness, identifying gaseous reaction products, and observing surface chemistry during dynamic processes. ugent.be For instance, in the study of gel formation, in-situ rheology combined with small-angle X-ray scattering (SAXS) can reveal the evolution of the gel network structure and its mechanical properties simultaneously. This approach has been successfully used to characterize the transition from a solution to a viscoelastic gel in similar metal-organic systems. csic.es

Similarly, when investigating the adsorption properties of aluminum behenate, techniques such as quartz crystal microbalance (QCM) can provide real-time data on mass changes at the surface, offering a direct measure of adsorption kinetics. mdpi.com Combining these in-situ methods provides a more complete picture of the mechanisms governing the behavior of this compound.

Table 1: In-Situ Characterization Techniques for this compound Research

Technique Information Obtained Application to this compound
In-Situ Rheology Viscoelastic properties, gel point determination Studying the kinetics and mechanics of gel formation.
Small-Angle X-ray Scattering (SAXS) Nanoscale structure, particle size and shape Characterizing the network structure of gels and aggregated particle systems.
Quartz Crystal Microbalance (QCM) Mass changes at a surface Monitoring real-time adsorption and desorption of molecules onto this compound surfaces. mdpi.com
In-Situ Spectroscopic Ellipsometry (SE) Film thickness, optical properties Observing the growth and changes in thin films of this compound during deposition or reaction. ugent.be

Standardization of Experimental Protocols for Reproducibility in Synthetic and Characterization Studies

The reproducibility of scientific findings is a cornerstone of research. For this compound, variations in synthesis and characterization protocols can lead to significant discrepancies in reported properties. Therefore, the standardization of these protocols is paramount.

Key parameters in the synthesis of this compound, such as precursor concentrations, reaction temperature, solvent system, and stirring rate, must be meticulously controlled and reported. For instance, the presence of water in the solvent can significantly influence whether a crystalline metal-organic framework or a gel is formed. csic.es Similarly, in characterization studies, parameters like the heating rate in thermal analysis or the specific settings of an X-ray diffractometer can affect the results. mdpi.com

The development of standardized protocols, perhaps through inter-laboratory studies, would facilitate more reliable comparison of data from different research groups. This could involve creating detailed, step-by-step procedures for synthesis and for each characterization technique employed. The Japanese Pharmacopoeia, for example, provides a framework for the standardization of materials, which could be a model for developing such protocols for this compound. mhlw.go.jp

Table 2: Key Parameters for Standardization in this compound Research

Parameter Category Specific Parameters Importance for Reproducibility
Synthesis Reactant concentrations, solvent composition, temperature, reaction time, stirring speed, pH Directly influences particle size, morphology, crystallinity, and purity of the final product.
Characterization Instrument settings (e.g., X-ray wavelength, scan rate), sample preparation, environmental conditions (temperature, humidity) Ensures that measured properties are comparable across different studies and laboratories.

| Data Reporting | Clear description of all experimental conditions, raw data availability, detailed analysis procedures | Allows for critical evaluation and replication of the research findings. |

Multiscale Modeling and Simulation Approaches for Predicting Behavior

Multiscale modeling and simulation have emerged as powerful tools for predicting the behavior of complex materials like this compound. researchgate.netresearchgate.net These approaches bridge the gap between different length and time scales, from the atomic level to the macroscopic behavior of the material. begellhouse.comnasa.gov

At the atomic scale, molecular dynamics (MD) simulations can be used to understand the interactions between individual aluminum and behenate ions, as well as their interactions with solvent molecules. This can provide insights into the initial stages of aggregation and gel formation. At the mesoscale, coarse-grained models can be developed to simulate the formation of larger structures, such as the fibrillar networks observed in this compound gels. Finally, at the continuum level, finite element methods can be used to predict the mechanical properties of the bulk material based on the underlying microstructure. princeton.edu

By integrating these different scales, researchers can develop a comprehensive understanding of how molecular-level properties translate into macroscopic behavior. researchgate.net This predictive capability is crucial for designing new this compound-based materials with tailored properties for specific applications.

Table 3: Multiscale Modeling Approaches for this compound

Modeling Scale Simulation Technique Research Focus
Atomic Scale Molecular Dynamics (MD) Intermolecular forces, solvent effects, initial clustering.
Mesoscale Coarse-Grained MD, Dissipative Particle Dynamics (DPD) Self-assembly of nanoparticles, gel network formation, morphology evolution.

| Continuum Scale | Finite Element Method (FEM) | Mechanical properties, bulk rheological behavior, stress-strain analysis. |

Data Analysis and Interpretation in Complex Systems

The data generated from the characterization of complex systems involving this compound often require sophisticated analysis and interpretation methods. institutducerveau.org For example, the scattering patterns from SAXS experiments on this compound gels can be complex and require advanced modeling to extract meaningful structural information. escholarship.org

Similarly, the kinetic data from adsorption studies may not fit simple models, necessitating the use of more complex kinetic equations or numerical integration methods for accurate analysis. nih.gov The use of global analysis, where data from multiple experiments under different conditions are analyzed simultaneously, can provide a more robust test of the assumed model and lead to more reliable parameter estimates. nih.gov

Furthermore, the integration of data from multiple characterization techniques is crucial for developing a holistic understanding. For instance, combining rheological data with microscopic images and spectroscopic information can provide a much clearer picture of the structure-property relationships in this compound gels than any single technique alone.

Table 4: Data Analysis Techniques in this compound Research

Data Type Analytical Method Purpose
Scattering Data (SAXS/SANS) Model fitting (e.g., Guinier, Porod), Fourier analysis To determine particle size, shape, and internal structure. mdpi.com
Kinetic Data (Adsorption, Gelation) Integrated rate laws, numerical integration, global analysis To determine rate constants and elucidate reaction mechanisms. nih.gov
Spectroscopic Data (FTIR, Raman) Peak fitting, component analysis To identify and quantify different chemical species and their interactions.

| Rheological Data | Frequency sweeps, creep-recovery tests, modeling | To characterize viscoelastic properties and flow behavior. |

Design of Experiments for Optimization of Synthesis and Application Parameters

Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient optimization of processes. mt.com In the context of this compound research, DoE can be used to optimize both its synthesis and its performance in various applications. mdpi.comsynthace.com

Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple factors, such as temperature, concentration, and pH. mdpi.com This not only reduces the number of experiments required but also allows for the identification of interactions between different factors. For example, a factorial design could be used to investigate how the concentration of aluminum and behenic acid, as well as the reaction temperature, affect the yield and particle size of the resulting this compound.

The results of a DoE study can be used to create a response surface model, which is a mathematical equation that describes how the different factors affect the outcome. mdpi.com This model can then be used to predict the optimal conditions for achieving a desired result, such as maximizing the thickening efficiency of this compound in a cosmetic formulation. Bayesian optimization is another powerful tool that can be used to guide the selection of experiments in a DoE framework, leading to faster convergence on the optimal conditions. ucla.edu

Table 5: Example of a 2³ Factorial Design for this compound Synthesis

Experiment Temperature (°C) Al³⁺ Concentration (M) Behenic Acid Concentration (M)
1 60 0.1 0.2
2 80 0.1 0.2
3 60 0.2 0.2
4 80 0.2 0.2
5 60 0.1 0.4
6 80 0.1 0.4
7 60 0.2 0.4

Future Research Directions and Unexplored Avenues for Aluminum Behenate

Novel Synthetic Pathways for Tailored Microstructures and Morphologies

The relationship between the microstructure of a material and its macroscopic properties is fundamental. For aluminum behenate (B1239552), controlling its physical form at the micro- and nano-scale can lead to enhanced performance and novel applications. Future research should pivot from conventional batch synthesis to more sophisticated methods that allow for precise control over particle size, shape, and crystallinity.

Research into the synthesis of other aluminum carboxylates has demonstrated that morphology and crystalline structure can be readily controlled by the choice of organic acid and reaction conditions. researchgate.netacs.org The precursor method, in particular, which involves the thermal treatment of carbon-containing compounds like aluminum carboxylates, is a simple and effective approach for producing materials like γ-Al2O3 with controlled morphology. researchgate.net This suggests that the selection of the aluminum precursor (e.g., aluminum isopropoxide, boehmite) and the specific reaction pathway are critical variables. researchgate.netresearchgate.net By analogy with other metal-organic systems, surface ligands such as carboxylic acids can be instrumental in regulating nucleation and crystal growth, offering a powerful tool to engineer materials with defined sizes and shapes. mdpi.com

Future investigations could explore techniques like sonochemistry, mechanochemistry (ball milling), and hydrothermal synthesis, which are considered green and can produce materials with unique properties. nih.gov For instance, sonochemical synthesis has been used to control the size and morphology of other metal oxides by influencing the kinetics of nucleation and growth. mdpi.com Similarly, exploring sol-gel methods or combustion of aluminum carboxylate salts could yield large mesoporous structures, opening avenues for applications in catalysis or as functional fillers. acs.org

Table 1: Potential Synthetic Strategies for Tailored Aluminum Behenate
Synthetic PathwayKey Parameters to InvestigatePotential Microstructure/MorphologyAnticipated Application Area
Precursor MethodType of aluminum precursor (e.g., alkoxides, hydroxides), calcination temperature and atmosphere. researchgate.netazom.comNanoparticles, porous powders, thin films.Catalysis, advanced ceramics, coatings.
Sonochemical SynthesisFrequency and power of ultrasound, solvent system, reaction time. nih.govNanorods, nanowires, uniform nanoparticles.Sensors, photocatalysis, electronics.
Mechanochemical Synthesis (Ball Milling)Milling speed, time, ball-to-powder ratio, use of liquid-assisted grinding. nih.govAmorphous phases, nanocrystalline composites.Solid lubricants, polymer composites.
Hydrothermal/Solvothermal SynthesisSolvent type, temperature, pressure, precursor concentration. nih.govWell-defined crystalline structures, hierarchical architectures.Drug delivery, gas storage, separation.
Surfactant-Assisted SynthesisType and concentration of surfactant, reaction pH, temperature. mdpi.comNanosheets, lamellar structures, micelles.Advanced lubricants, functional fluids.

Elucidation of Long-Term Stability Mechanisms in Diverse Environmental Conditions

The long-term performance and reliability of any material are contingent on its stability. For this compound, understanding its degradation mechanisms under various environmental stressors is crucial for expanding its use, especially in high-performance or long-duration applications. While aluminum complex greases are known for good thermal and mechanical stability, the specific contributions of the this compound component are not well-defined. researchgate.net

Future research must systematically evaluate the stability of this compound under conditions such as prolonged exposure to high temperatures, UV radiation, humidity, and various chemical environments (acidic, alkaline). The degradation of metal soaps is a significant issue in fields like art conservation, where the interaction between metal ions from pigments and fatty acids from oil binders leads to deterioration. researchgate.netmetmuseum.org Studies in this area show that factors like water availability can mediate the transport of ions and fatty acids, influencing the degradation process. metmuseum.org

The environmental fate of metal carboxylates can often be predicted by assessing the fate of their constituent ions. europa.eu Therefore, a key research avenue is to study the dissociation of this compound into aluminum ions and behenic acid under different environmental conditions. This includes investigating the potential for hydrolysis, oxidation of the alkyl chain, and the influence of the speciation of aluminum on reactivity. acs.orgnih.gov For example, perfluorinated carboxylic acids have been used to form self-assembled monolayers on aluminum nanoparticles, effectively passivating the surface and preventing oxidation in air. ucr.edu This suggests that the long behenate chain could offer similar protective qualities, a hypothesis that requires rigorous experimental validation.

Table 2: Research Avenues for this compound Stability
Environmental FactorPotential Degradation MechanismKey Research QuestionAnalytical Techniques
High TemperatureOxidation of the fatty acid chain, decomposition of the carboxylate group, phase change.What is the maximum operating temperature before significant degradation occurs? atamankimya.comgoogle.comThermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Infrared Spectroscopy (FTIR).
UV RadiationPhotodegradation, generation of free radicals, chain scission. acs.orgDoes UV exposure lead to embrittlement or discoloration in polymer composites containing this compound?UV-Vis Spectroscopy, Electron Spin Resonance (ESR), Mechanical Testing (tensile, flexural).
Humidity/WaterHydrolysis of the ionic bond, dissociation into aluminum hydroxide (B78521) and behenic acid, mediating ion transport. metmuseum.orgHow does relative humidity affect the integrity of this compound as a water-repellent agent over time?Dynamic Vapor Sorption (DVS), Contact Angle Measurement, X-ray Diffraction (XRD).
Chemical Exposure (pH)Dissolution in acidic or alkaline media, reaction with other chemical species. atamanchemicals.comWhat is the operational pH range for this compound in liquid formulations?Potentiometric Titration, Inductively Coupled Plasma (ICP) Spectroscopy, NMR Spectroscopy.

Advanced Understanding of Multi-Component Interactions in Complex Formulations

In most practical applications, this compound is not used in isolation but as part of a complex mixture. Its performance is therefore critically dependent on its interactions with other components, such as polymers, solvents, oils, pigments, and other additives. stle.orgnumberanalytics.com A deeper, molecular-level understanding of these interactions is essential for designing advanced formulations.

For example, in lubricating greases and metalworking fluids, aluminum soaps act as thickeners by forming a network structure. stle.orgbaerlocher.com However, these soaps can also have negative interactions, such as forming viscous and sticky deposits on surfaces, which can be mitigated by other additives like ether carboxylic acids. stle.org In cosmetics, the interaction between UV-filtering dibenzoylmethane (B1670423) derivatives and aluminum stearate (B1226849) can prevent undesirable crystallization, leading to stable, soft-consistency particles that are beneficial for application. google.com

Future research should focus on the interfacial chemistry between this compound and various matrices. Key questions include how the long behenate chain influences polymer-filler interactions, its effectiveness as a dispersing agent for other solid particles, and its role in stabilizing emulsions. In polymer composites, the modification of filler surfaces is a key strategy to enhance compatibility and interfacial adhesion. numberanalytics.com Investigating how this compound coats filler particles or interacts with the polymer matrix could lead to composites with improved mechanical strength and thermal stability. researchgate.netumt.edu.my The use of techniques like Inverse Gas Chromatography (IGC), Atomic Force Microscopy (AFM), and rheology will be vital in quantifying these interactions.

Table 3: Investigating Multi-Component Interactions of this compound
Formulation TypePotential Interacting ComponentsKey Research QuestionPrimary Property Affected
Polymer CompositesPolymer matrix (e.g., polyethylene (B3416737), epoxy), other fillers (e.g., carbon fiber, Al2O3). numberanalytics.comresearchgate.netDoes this compound act as a compatibilizer, a lubricant, or a reinforcing agent at the polymer-filler interface?Mechanical strength, dispersion, thermal stability.
Lubricating GreasesBase oil, antioxidants, anti-wear additives, other soaps (e.g., lithium, calcium). researchgate.netbaerlocher.comHow does the chain length of behenate affect the network structure and oil-holding capacity compared to stearate?Rheology (viscosity), thermal stability, water resistance.
Paints & CoatingsBinder resins, pigments (e.g., TiO2, ZnO), solvents, surfactants. researchgate.netCan this compound prevent pigment agglomeration and how does it interact with the binder during curing?Dispersion, gloss, long-term stability (soap formation).
CosmeticsOils, waxes, emulsifiers, active ingredients (e.g., UV filters). google.comWhat is the mechanism by which this compound stabilizes emulsions and modifies texture?Viscosity, emulsion stability, sensory properties.

Sustainable Synthesis and Processing Strategies for this compound

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. nih.gov Future research on this compound must align with the principles of green chemistry, focusing on reducing environmental impact, minimizing waste, and utilizing renewable resources.

A primary avenue for sustainable synthesis is the use of bio-based raw materials. researchgate.net Behenic acid can be derived from plant sources, such as crambe oil or canola oil. scielo.br Research should focus on optimizing the extraction and purification of behenic acid from these renewable feedstocks and its subsequent use in synthesis. Furthermore, developing catalytic processes that avoid stoichiometric reagents is a core principle of green chemistry. For instance, enzymatic hydrolysis using lipases can be an effective, mild-condition pretreatment to produce fatty acids from triglycerides before the metal soap synthesis, reducing the high energy costs associated with traditional thermal hydrolysis. bpdp.or.id

Another key area is the reduction or elimination of hazardous solvents. Solvent-free synthesis methods, such as mechanochemistry (ball milling) or reactions in supercritical CO2, should be explored. nih.gov These methods can lead to higher efficiency, reduced waste, and sometimes novel material phases. Pyrolysis of metal soaps, including those with mixed metals, is being investigated for the production of sustainable diesel (bio-hydrocarbons), which could represent a novel, value-added application for this compound derived from biomass. mdpi.com Life Cycle Assessment (LCA) should be integrated into this research to quantitatively compare the environmental footprint of these novel synthetic routes against conventional methods.

Table 4: Comparison of Conventional and Sustainable Synthesis Strategies
AspectConventional Method (e.g., Precipitation)Potential Sustainable AlternativeKey Research Goal
Fatty Acid SourceTypically from fossil fuel-derived or non-optimized biological sources.Directly from renewable plant oils (e.g., crambe, rapeseed). researchgate.netscielo.brDevelop efficient extraction and purification methods for bio-based behenic acid.
Reaction ConditionsOften requires high temperatures and organic solvents.Enzymatic catalysis at mild conditions; solvent-free mechanochemistry. nih.govbpdp.or.idAchieve high yields and purity while minimizing energy consumption and solvent waste.
CatalystMay use stoichiometric reagents or heavy metal catalysts. azom.comBiocatalysts (e.g., lipases), reusable heterogeneous catalysts. bpdp.or.idDevelop highly active and recyclable catalysts for the saponification reaction.
Process ByproductsGenerates wastewater and potentially hazardous waste streams.Water as the primary byproduct; atom-economical reactions. beilstein-journals.orgDesign synthesis routes with high atom economy and easily recyclable byproducts.
End-of-LifeLandfill or incineration.Pyrolysis into biofuels; design for biodegradability. mdpi.comExplore circular economy pathways for this compound-containing products.

Integration with Emerging Advanced Materials Platforms and Technologies

The future utility of this compound will be significantly enhanced by its integration into new and emerging technology platforms. Research should explore its role not just as a bulk additive but as a key functional component in advanced materials.

One promising area is the development of functionalized nanoparticles and surfaces. Carboxylate-alumoxanes, which are chemically functionalized alumina (B75360) nanoparticles, can be prepared by reacting boehmite with carboxylic acids. researchgate.netscienceopen.com These hybrid inorganic-organic materials have applications in catalysis and as performance-enhancing fillers in composites. acs.org Future work could explore the synthesis of "behenate-alumoxanes" to create nanoparticles with long, hydrophobic chains, making them highly compatible with non-polar polymer matrices or useful for creating superhydrophobic surfaces.

In the realm of additive manufacturing (3D printing), there is a need for new polymer feedstock materials with tailored properties. This compound could be explored as a rheological modifier or a dispersing agent in polymer filaments or powders for 3D printing, potentially improving processability and the mechanical properties of the final printed parts. youtube.com

Furthermore, the layered structure of many metal soaps suggests potential applications in intercalation chemistry. Research could investigate whether this compound can form ordered lamellar structures or be intercalated into other layered materials like clays (B1170129) or layered double hydroxides (LDHs) to create novel nanocomposites with tuned barrier or mechanical properties. umt.edu.myacademie-sciences.fr Finally, the triboelectric properties of aluminum stearates have recently been investigated, showing that the different forms (mono-, di-, tri-stearate) acquire different charges when in contact with various materials. frontiersin.orgwhiterose.ac.uk This opens a completely new and unexplored avenue for this compound in the field of triboelectric nanogenerators (TENGs) for energy harvesting or as charge control agents in advanced electronic applications.

Table 5: Unexplored Avenues for this compound in Emerging Technologies
Emerging TechnologyPotential Role for this compoundKey Research DirectionPotential Impact
Advanced Polymer CompositesSurface modifier for fillers; interfacial compatibilizer. numberanalytics.comresearchgate.netSynthesize this compound directly onto nanoparticle surfaces (e.g., Al2O3, SiO2) to improve dispersion in non-polar polymers.Enhanced mechanical strength, thermal stability, and durability of lightweight composites.
Additive Manufacturing (3D Printing)Rheology modifier in polymer feedstock; processing aid. youtube.comIncorporate this compound into polymer filaments and study its effect on melt flow, layer adhesion, and part properties.Improved printability of high-performance polymers; functionalization of 3D printed objects.
Functional CoatingsHydrophobizing agent; corrosion inhibitor. ucr.eduDevelop superhydrophobic coatings based on this compound nanoparticles or solutions.Self-cleaning surfaces, anti-icing coatings, enhanced corrosion protection for metals.
Energy Harvesting & SensorsActive material in Triboelectric Nanogenerators (TENGs); charge control agent. frontiersin.orgwhiterose.ac.ukInvestigate the triboelectric properties of this compound against various materials and incorporate it into TENG devices.Development of self-powered sensors and wearable electronics.
Porous Materials (MOF-like)Long-chain organic linker. academie-sciences.frExplore the self-assembly of this compound under solvothermal conditions to form novel layered or porous structures.New materials for selective adsorption, separation, or controlled release applications.

Q & A

Q. What experimental protocols are recommended for synthesizing aluminum behenate with high purity?

To synthesize this compound, combine stoichiometric amounts of aluminum precursors (e.g., aluminum chloride) and behenic acid under controlled alkaline conditions. Use solvent-mediated reactions (e.g., ethanol/water mixtures) to promote ligand exchange. Purification via repeated centrifugation and solvent washing is critical to remove unreacted precursors . Characterization should include FTIR to confirm carboxylate-Al coordination (peaks at ~1540 cm⁻¹ and ~1450 cm⁻¹) and TGA to assess thermal stability .

Q. How can X-ray diffraction (XRD) and SAXS be optimized to analyze this compound’s structural properties?

Calibrate XRD instruments using silver behenate (q* = 1.076 nm⁻¹) for accurate d-spacing calculations . For temperature-dependent studies, employ a Linkam stage to maintain isothermal conditions (±0.1°C) during heating/cooling cycles. Simultaneous SAXS/WAXD data collection at intervals (e.g., 12 s) ensures temporal resolution of structural transitions . Use Igor Pro software for peak deconvolution and modeling of lamellar or micellar arrangements .

Q. What are the best practices for ensuring reproducibility in this compound-based experiments?

Document all synthesis parameters (pH, temperature, molar ratios) and instrument calibration details (e.g., XRD alignment). Share raw data (e.g., SAXS patterns, TGA curves) in supplementary materials with metadata annotations . Cross-validate results using complementary techniques like NMR (for ligand integrity) and SEM (for morphology). Adhere to the Beilstein Journal’s guidelines for experimental reporting to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermal stability data for this compound across studies?

Analyze discrepancies by comparing experimental conditions:

  • Heating rates : Faster rates may obscure phase transitions.
  • Atmosphere : Oxidative vs. inert environments affect degradation pathways.
  • Sample thickness : Thin films (<2 mm) reduce thermal lag in XRD cells .
    Perform kinetic modeling (e.g., Flynn-Wall-Ozawa method) on TGA data to isolate degradation mechanisms. Replicate conflicting studies with standardized protocols .

Q. What methodological approaches are effective for studying this compound in multi-component systems (e.g., polymer composites)?

Design binary or ternary mixtures (e.g., with lipids or surfactants) and monitor phase behavior using synchrotron XRD/SAXS. For example, track structural changes in LLL/POP blends during thermal cycling to identify co-crystallization or phase separation . Employ multivariate analysis (PCA or PLS) to correlate composition-property relationships .

Q. How can computational modeling enhance the interpretation of this compound’s scattering data?

Use molecular dynamics (MD) simulations to predict packing arrangements (e.g., hexagonal vs. cubic phases) and compare with experimental SAXS patterns. Tools like LAMMPS or GROMACS can model alkyl chain dynamics in behenate ligands . Validate models against experimental parameters (e.g., temperature-dependent lattice constants) .

What unresolved questions exist regarding this compound’s role in templating nanostructured materials?

Key gaps include:

  • Mechanism of pore formation : Does this compound act as a sacrificial template or structural director?
  • Scalability : Can lab-scale synthesis (e.g., sol-gel methods) translate to industrial applications without structural defects?
    Propose experiments combining in-situ XRD and mass spectrometry to track template decomposition kinetics . Future studies should also explore eco-friendly solvents to align with green chemistry principles .

Methodological Recommendations

  • Data Validation : Cross-check XRD/SAXS results with elemental analysis (EDS) to confirm stoichiometry .
  • Error Reporting : Quantify uncertainties in scattering angles (±0.01°) and thermal degradation temperatures (±1°C) .
  • Ethical Practices : Cite primary literature for known compounds and disclose all data-processing algorithms .

For further guidance, consult specialized encyclopedias (e.g., Aluminium: Thirteenth Element) for foundational chemistry and the Journal of Thermal Analysis and Calorimetry for advanced calorimetric protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.